Tapentadol N-Oxide is a chemical compound related to tapentadol, a synthetic opioid analgesic. This compound is classified as a metabolite of tapentadol and plays a role in understanding the pharmacokinetics and pharmacodynamics of the parent drug. Tapentadol itself is known for its dual mechanism of action as a mu-opioid receptor agonist and norepinephrine reuptake inhibitor, making it effective for managing moderate to severe pain.
The synthesis of Tapentadol N-Oxide can be approached through various methods, primarily focusing on the oxidation of tapentadol. One common method involves the use of oxidizing agents such as hydrogen peroxide or other peroxides to convert tapentadol into its N-oxide form.
The molecular structure of Tapentadol N-Oxide can be represented using various notations:
CC[C@H]([C@@H](C)C[N+](C)(C)[O-])c1cccc(O)c1 .The structure features a phenolic group that contributes to its biological activity, along with an amine oxide functional group that characterizes it as an N-oxide derivative.
Tapentadol N-Oxide can undergo various chemical reactions typical for amine oxides:
The mechanism of action for Tapentadol N-Oxide is closely related to that of tapentadol itself:
Tapentadol N-Oxide exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and understanding the compound's behavior in biological systems.
Tapentadol N-Oxide is primarily utilized in scientific research to:
Tapentadol N-oxide is synthesized via N-oxidation of the tertiary amine group in the parent compound tapentadol [(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride). The primary synthetic route employs organic peracids as oxidants, with meta-chloroperbenzoic acid (mCPBA) in dichloromethane being the most widely used system [4] [8]. This electrophilic oxidation proceeds at ambient temperatures (20–25°C) and yields the N-oxide as a crystalline solid after 6–8 hours with typical conversions exceeding 85% [4]. Alternative oxidants include hydrogen peroxide in methanol catalyzed by tungsten-based systems, though this method requires stringent temperature control (0–5°C) to prevent over-oxidation [8].
Key intermediates in the synthesis include:
Table 1: Synthetic Methods for Tapentadol N-Oxide Preparation
| Oxidation System | Reaction Conditions | Reaction Time | Yield (%) | Purity Profile |
|---|---|---|---|---|
| mCPBA/DCM | 20-25°C, N₂ atmosphere | 6-8 hours | 85-92% | ≥98% (HPLC) |
| H₂O₂/Tungstate | 0-5°C, pH 7.0-7.5 | 12-16 hours | 78-85% | 95-97% (HPLC) |
| Peracetic acid/EtOAc | 15-20°C | 4-6 hours | 80-88% | ≥97% (HPLC) |
The stereochemistry of tapentadol N-oxide retains the (1R,2R) configuration of the parent molecule, confirmed via X-ray crystallography and circular dichroism studies [4]. Oxidation occurs preferentially at the more sterically accessible dimethylamino group rather than the piperidine nitrogen when present in related analogs [8].
Industrial production faces three primary challenges: thermodynamic instability, byproduct formation, and purification complexities. The N-oxide bond exhibits sensitivity to elevated temperatures (>60°C), necessitating strict thermal control during solvent removal [8]. Common degradation pathways include retro-reduction to tapentadol and formation of desmethyl impurities through Cope elimination [4] [8].
Optimization strategies implemented at manufacturing scale include:
Table 2: Industrial-Scale Process Parameters and Optimization Targets
| Process Parameter | Bench-Scale Challenge | Industrial Solution | Quality Impact |
|---|---|---|---|
| Temperature control | Exothermic reaction (+42 kJ/mol) | Jacketed reactors with cryogenic capability | Prevents degradation (impurities <0.3%) |
| Oxidation stoichiometry | Peracid excess (1.5 eq) | Continuous oxidant dosing (0.95 eq) | Reduces chloro benzoic acid byproducts |
| Purification | Chromatography dependence | pH-gradient crystallization | Eliminates column-based purification |
| Solvent removal | Thermal decomposition | Thin-film evaporation <45°C | Maintains chemical stability |
Manufacturing scale-up requires specialized equipment including glass-lined reactors to prevent acid-catalyzed degradation and nitrogen inertization systems to exclude atmospheric CO₂, which can catalyze disproportionation reactions [4] [8]. Throughput optimization has achieved production scales of 150–200 kg per batch while maintaining impurity profiles meeting International Council for Harmonisation (ICH) guidelines [8].
As a derivative of Schedule II controlled substance tapentadol (DEA drug code 9780), tapentadol N-oxide falls under stringent regulatory oversight [2]. Manufacturing facilities must comply with:
The compound's regulatory status as an Active Pharmaceutical Ingredient (API) derivative necessitates analytical method validation per ICH Q2(R1) for identity testing (IR spectroscopy, HPLC-UV), quantification of impurities (HPLC-MS), and residual solvent analysis (GC headspace) [4] [8]. Process validation protocols must demonstrate consistent control over critical quality attributes including:
International scheduling varies significantly:
Current FDA guidance requires New Drug Application (NDA) amendments for tapentadol products containing >1% N-oxide impurity, necessitating strict in-process controls during commercial production [4] [8]. Manufacturers must implement DEA-mandated inventory tracking systems with real-time reporting of tapentadol consumption and N-oxide production volumes [2].
Table 3: Regulatory Documentation Requirements for Commercial Manufacturing
| Regulatory Domain | Documentation Requirement | Compliance Standard | Reporting Frequency |
|---|---|---|---|
| DEA Controlled Substances | Quota justification | 21 CFR §1303.13 | Annual renewal |
| GMP Systems | Process validation protocols | ICH Q7/Q10 | Per batch release |
| Environmental Controls | Solvent recovery systems | EPA 40 CFR §68.65 | Continuous monitoring |
| Analytical Controls | Impurity qualification | ICH Q3A/B | Per batch release |
| Security | Access control logs | 21 CFR §1301.72 | Quarterly audits |
Manufacturing authorization requires Drug Master File (DMF) submissions detailing facility information, synthetic routes, impurity profiles, and reference standards [4] [8]. Post-approval, facilities undergo biennial DEA inspections focusing on diversion control and quarterly FDA audits assessing GMP compliance [2].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: